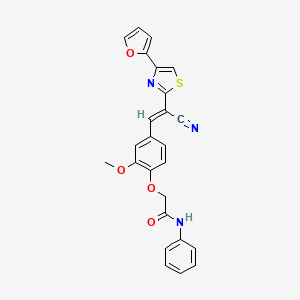

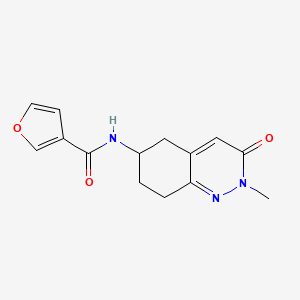

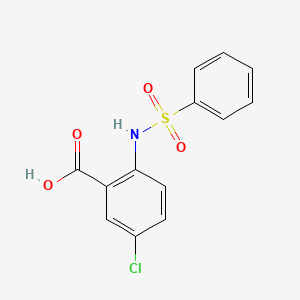

1-(4-(1,2,3,4-四氢异喹啉-2-羰基)苯基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione is a compound that contains a 1,2,3,4-tetrahydroisoquinoline structural motif . This motif is an important part of various natural products and therapeutic lead compounds . In recent years, there has been considerable research interest in the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Chemical Reactions Analysis

Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been reported . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione”:

Neurodegenerative Disease Research

1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione has shown potential in the study of neurodegenerative diseases. The tetrahydroisoquinoline (THIQ) scaffold is known for its neuroprotective properties, making it a valuable compound in researching treatments for conditions like Parkinson’s and Alzheimer’s diseases . Its ability to interact with neuroreceptors and inhibit neuroinflammation is particularly significant in this field.

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. The THIQ structure is effective against various bacterial and fungal pathogens, making it a candidate for developing new antibiotics . Research has demonstrated its potential in overcoming resistance mechanisms in pathogens, which is crucial in the fight against antibiotic-resistant bacteria.

Cancer Therapy

In cancer research, 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione has been investigated for its anticancer properties. The compound’s ability to induce apoptosis in cancer cells and inhibit tumor growth has been a focal point of studies . Its role in targeting specific cancer cell pathways without affecting normal cells is particularly promising for developing targeted cancer therapies.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are another area of interest. It has been shown to inhibit key inflammatory pathways, making it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . Its effectiveness in reducing inflammation at the molecular level is a significant advantage.

Cardiovascular Research

Research into cardiovascular diseases has also benefited from this compound. Its potential to modulate cardiovascular functions and protect against heart disease has been explored . The compound’s ability to improve endothelial function and reduce oxidative stress is particularly relevant in preventing and treating cardiovascular conditions.

Antioxidant Properties

The antioxidant properties of 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione have been studied for their potential health benefits . Antioxidants play a crucial role in protecting cells from oxidative damage, which is linked to aging and various diseases. This compound’s ability to neutralize free radicals makes it a valuable addition to antioxidant research.

Drug Development and Design

In the field of medicinal chemistry, this compound serves as a versatile scaffold for drug development . Its structural features allow for modifications that can enhance its biological activity and specificity. Researchers have utilized this compound to design new drugs with improved efficacy and reduced side effects.

Synthetic Chemistry Applications

Finally, the compound is significant in synthetic chemistry for developing new synthetic methodologies . Its unique structure allows for various chemical transformations, making it a useful building block in organic synthesis. This has implications for creating new materials and compounds with diverse applications.

These applications highlight the versatility and potential of 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione in scientific research, spanning multiple fields and offering promising avenues for future studies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

作用机制

Target of Action

Tetrahydroisoquinolines are known to have diverse biological activities and can act as precursors for various alkaloids . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For tetrahydroisoquinolines, the mode of action can vary widely depending on the specific derivative .

属性

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-18-9-10-19(24)22(18)17-7-5-15(6-8-17)20(25)21-12-11-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTGNUPWGQJXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)

![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)

![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)